

N-Mal-N-bis(PEG2-C2-Boc) molecular weight and formula

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Compound of Interest

Compound Name: N-Mal-N-bis(PEG2-C2-Boc)

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In-Depth Technical Guide: N-Mal-N-bis(PEG2-C2-Boc)

This technical guide provides a detailed overview of the chemical and physical properties of **N-Mal-N-bis(PEG2-C2-Boc)**, a bifunctional linker commonly employed in the development of Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Core Molecular Data

The fundamental properties of **N-Mal-N-bis(PEG2-C2-Boc)** are summarized in the table below. These values are essential for experimental design, including reaction stoichiometry and analytical characterization.

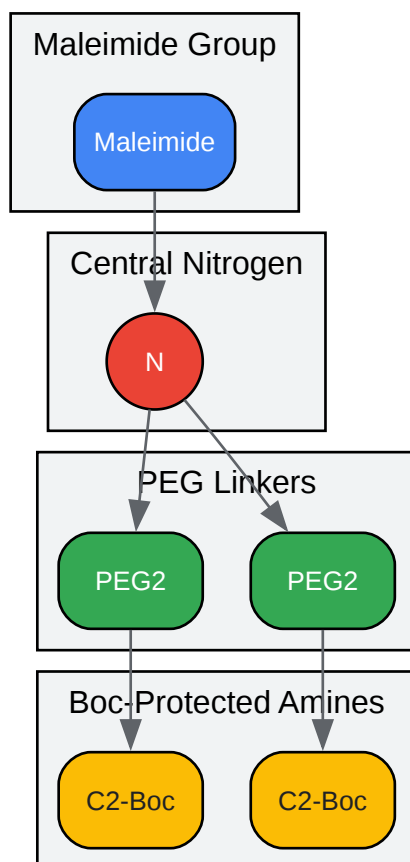
Property	Value
Molecular Formula	C ₂₉ H ₄₈ N ₂ O ₁₁ [1][2]
Molecular Weight	600.7 g/mol [2]

Note: Variations in the linker synthesis can result in slight differences in the molecular formula and weight. Another reported variant, N-Mal-N-bis(PEG2-NH-Boc), has a molecular formula of C₂₉H₅₀N₄O₁₁ and a molecular weight of approximately 630.7 g/mol .[3][4]

Molecular Structure and Components

N-Mal-N-bis(PEG2-C2-Boc) is a heterobifunctional linker composed of three key chemical moieties. The structural arrangement allows for the conjugation of two different molecules. A diagram illustrating the principal components of the molecule is provided below.

Diagram of N-Mal-N-bis(PEG2-C2-Boc) Components



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Diagram of N-Mal-N-bis(PEG2-C2-Boc) Components

Experimental Protocols

The utilization of **N-Mal-N-bis(PEG2-C2-Boc)** in bioconjugation and PROTAC synthesis involves specific experimental protocols. The maleimide group is reactive towards thiol groups, while the Boc-protected amines can be deprotected to reveal primary amines for subsequent reactions.

Thiol-Maleimide Conjugation:

- **Dissolution:** Dissolve the thiol-containing molecule and **N-Mal-N-bis(PEG2-C2-Boc)** in a suitable buffer, typically a phosphate buffer at pH 6.5-7.5. The use of organic co-solvents like DMSO or DMF may be necessary to ensure solubility of the reactants.
- **Reaction:** Mix the reactants at a slight molar excess of the maleimide linker. The reaction is typically carried out at room temperature for 1-4 hours.
- **Monitoring:** The reaction progress can be monitored by analytical techniques such as LC-MS or HPLC to observe the formation of the desired conjugate and the consumption of the starting materials.
- **Purification:** The final conjugate is purified from unreacted starting materials and byproducts using chromatographic methods, such as reverse-phase HPLC or size-exclusion chromatography.

Boc Deprotection:

- **Acidic Conditions:** The Boc (tert-Butyloxycarbonyl) protecting group is labile under acidic conditions. A common method involves treating the Boc-protected compound with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).
- **Reaction:** The reaction is typically performed at room temperature for 30-60 minutes.
- **Quenching and Workup:** The reaction is quenched by the addition of a base, and the deprotected product is isolated through extraction and solvent evaporation.
- **Verification:** The successful removal of the Boc group can be confirmed by mass spectrometry, observing the expected mass shift.

The deprotected primary amines can then be used for subsequent conjugation reactions, for example, through amide bond formation with a carboxylic acid-containing molecule.

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